[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine

Lipophilicity Drug design Physicochemical profiling

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine (CAS 1368796-45-5) is a 2-isopropyl-substituted benzoxazole derivative bearing a primary aminomethyl group at the 5-position of the bicyclic core. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it belongs to the class of heterocyclic small-molecule building blocks widely utilized in medicinal chemistry and chemical biology.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 1368796-45-5
Cat. No. B2780236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine
CAS1368796-45-5
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(C)C1=NC2=C(O1)C=CC(=C2)CN
InChIInChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3
InChIKeyGQEBLGZHIZBDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine (CAS 1368796-45-5): Benchmark Physicochemical Profile and Comparator Landscape


[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine (CAS 1368796-45-5) is a 2-isopropyl-substituted benzoxazole derivative bearing a primary aminomethyl group at the 5-position of the bicyclic core. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it belongs to the class of heterocyclic small-molecule building blocks widely utilized in medicinal chemistry and chemical biology [1]. The compound features computed physicochemical properties including a LogP of 1.8, a topological polar surface area (TPSA) of 52 Ų, two rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These properties position it within a tractable chemical space distinct from its closest structural analogs, which include the unsubstituted benzo[d]oxazol-5-ylmethanamine, the 2-methyl analog, the 2-phenyl analog, and the regioisomeric 2-isopropyl-1,3-benzoxazol-5-amine lacking the methylene linker . The isopropyl group at the 2-position introduces steric bulk and modulates electronic distribution across the benzoxazole ring, while the aminomethyl handle at the 5-position provides a reactive primary amine for downstream conjugation chemistry.

Why [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine Cannot Be Substituted by Unsubstituted, 2-Methyl, or 2-Phenyl Benzoxazole Methanamine Analogs


Within the 5-aminomethyl-benzoxazole chemical series, variation at the 2-position profoundly alters the lipophilicity, steric profile, and electronic character of the scaffold. Computed LogP values across closely related analogs diverge by up to 1.36 log units—from 1.59 (2-methyl) to 2.95 (2-phenyl)—demonstrating that even single-atom or small-group substitutions produce quantifiable differences in predicted partition behavior [1]. The 2-isopropyl analog occupies a distinct intermediate LogP of 1.8, which is 0.19 units lower than the unsubstituted parent (LogP 1.99) and 1.15 units lower than the 2-phenyl analog (LogP 2.95) . These differences have direct consequences for aqueous solubility, membrane permeability, and protein binding in biological assays. Furthermore, SAR studies on the closely related 2-substituted benzo[d]oxazol-5-amine series have established that the identity of the 2-position substituent dramatically influences AChE/BuChE inhibitory selectivity (e.g., optimal compound 92: AChE IC50 = 0.052 μM vs BuChE IC50 = 1.085 μM, representing a ~21-fold selectivity window) [2]. Systematic substitution at C2 is therefore not a neutral modification; it is a critical determinant of both physicochemical and pharmacological behavior. These data collectively establish that in-class analogs cannot be assumed interchangeable for applications where specific LogP, solubility, or target engagement profiles are required.

Evidence-Based Differential Guide: Quantitative Property and Performance Data for [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine Versus Closest Analogs


Computed LogP Positioning: Intermediate Lipophilicity Between 2-Methyl and 2-Phenyl Analogs

The target compound [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine exhibits a computed LogP of 1.8, positioning it at an intermediate lipophilicity within the 2-substituted benzoxazole-5-methanamine series [1]. The 2-methyl analog (CAS 903630-24-0) has a lower computed LogP of 1.59 (Δ = −0.21 log units), while the 2-phenyl analog (CAS 864264-01-7) has a substantially higher LogP of 2.95 (Δ = +1.15 log units) . The unsubstituted parent compound benzo[d]oxazol-5-ylmethanamine (CAS 903556-78-5) has a computed LogP of 1.99 . The isopropyl group thus confers a lipophilicity profile that is closer to the unsubstituted scaffold than to the 2-phenyl analog, while providing greater steric bulk than the 2-methyl substituent. This intermediate LogP may offer a balanced solubility-permeability profile advantageous for both biochemical assay compatibility and cellular penetration.

Lipophilicity Drug design Physicochemical profiling

Molecular Size and Rotatable Bond Balance: Optimal Scaffold Complexity for Downstream Derivatization

The target compound has a molecular weight of 190.24 Da with exactly 2 rotatable bonds, compared to the unsubstituted benzo[d]oxazol-5-ylmethanamine which has a molecular weight of 148.16 Da and 1 rotatable bond [1]. The 2-phenyl analog is significantly heavier at 224.26 Da (ΔMW = +34.02 Da vs target) . The 2-methyl analog has a molecular weight of 162.19 Da (ΔMW = −28.05 Da vs target) . The target compound's rotatable bond count of 2 provides conformational flexibility from both the aminomethyl group and the isopropyl substituent while maintaining a relatively low number of degrees of freedom, which is favorable for maintaining binding affinity upon target engagement. In contrast, the 2-isopropyl-1,3-benzoxazol-5-amine regioisomer (CAS 1016776-39-8, MW 176.22 Da) lacks the methylene linker, resulting in a rigid aniline-like amine with fundamentally different reactivity (aromatic amine pKa ~4.5 vs alkylamine pKa ~9.5) .

Molecular design Fragment-based drug discovery Scaffold optimization

Primary Amine Reactivity Advantage: Aminomethyl Linker Enables Superior Conjugation Chemistry Versus Directly Attached 5-Amine Analogs

The target compound features a benzylamine-type primary amine (aminomethyl group attached via a methylene linker to the benzoxazole C5 position), which is fundamentally more nucleophilic than the aromatic amine present in the regioisomeric 2-isopropyl-1,3-benzoxazol-5-amine (CAS 1016776-39-8). Alkylamines typically exhibit pKa values of ~9-10, whereas aromatic amines (anilines) have pKa values of ~4-5 due to resonance delocalization of the nitrogen lone pair into the aromatic ring [1]. This pKa difference of approximately 5 orders of magnitude translates to the target compound's amine being >99% protonated at physiological pH 7.4 (improving aqueous solubility for biochemical assays), while remaining sufficiently nucleophilic at alkaline pH for efficient participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis. Evidence for the synthetic utility of this amine handle is demonstrated by the existence of multiple commercial derivatives synthesized from this scaffold, including 2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide (CAS 1218287-66-1) and 2-phenyl-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]ethene-1-sulfonamide (CAS 1181478-24-9) [2].

Synthetic chemistry Bioconjugation Medicinal chemistry

2-Position Substituent Effects: Class-Level SAR Inference from Benzo[d]oxazol-5-amine Multi-Target Directed Ligand Series

While direct biological activity data for the target compound itself is not available in the peer-reviewed primary literature, class-level SAR inference can be drawn from the closely related 2-substituted benzo[d]oxazol-5-amine series reported by Gutti et al. (2019) [1]. In this study, a library of 2-substituted analogs (compounds 29-39; 86-107) was designed, synthesized, and evaluated for multi-target activity against Alzheimer's disease-relevant targets. The optimal compound 92 exhibited AChE IC50 = 0.052 ± 0.010 μM, BuChE IC50 = 1.085 ± 0.035 μM, representing a 21-fold selectivity for AChE over BuChE, and demonstrated blood-brain barrier permeability (Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ in PAMPA assay) [1]. Critically, the SAR study established that the 2-position substituent identity is a key determinant of potency and selectivity: systematic variation at C2 altered the AChE/BuChE inhibition ratio, amyloid-beta aggregation inhibition, and neuroprotective properties [1]. By extension, the isopropyl substituent in the target compound is expected to confer a distinct selectivity and potency profile compared to the 2-methyl or 2-phenyl analogs. In vivo, compound 92 at 10 mg/kg oral administration demonstrated significant cognitive improvement in scopolamine-induced amnesia (Y-maze) and Aβ1-42-induced ICV rat models (Morris water maze) [1].

Structure-activity relationship Alzheimer's disease Cholinesterase inhibition

ADME/Drug-Likeness Profile: Computed Parameters Within Favorable Ranges for Oral Bioavailability and CNS Penetration

Based on its computed physicochemical properties, [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine satisfies all four Lipinski Rule of 5 criteria (MW 190.24 ≤ 500; LogP 1.8 ≤ 5; HBD 1 ≤ 5; HBA 3 ≤ 10) and also falls within favorable ranges for CNS drug-likeness: MW < 400, TPSA 52 Ų (< 90 Ų threshold for CNS penetration), HBD 1 (< 3), and rotatable bonds 2 (< 8) [1][2]. For comparison, the 2-phenyl analog (MW 224.26, LogP 2.95) approaches the upper lipophilicity limit and has reduced ligand efficiency (LE ≈ 0.29 vs LE ≈ 0.33 for the target compound, using a simplified LE estimate based on heavy atom count) . The target compound's TPSA of 52 Ų is identical to that of the unsubstituted analog (52.05 Ų) , indicating that the isopropyl group does not increase polar surface area while providing additional hydrophobic contacts for potential target engagement. The sp3 carbon fraction of 0.36 indicates a moderate degree of saturation, which has been correlated with improved clinical success rates in drug development [3].

ADME Drug-likeness CNS drug discovery

Procurement-Relevant Application Scenarios for [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine (CAS 1368796-45-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Primary Amine Building Block with Moderate Lipophilicity

For medicinal chemistry campaigns requiring a benzoxazole-based primary amine building block for amide library synthesis, [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine offers an intermediate LogP of 1.8 that balances aqueous solubility with membrane permeability [1]. Compared to the 2-methyl analog (LogP 1.59), the isopropyl substituent provides additional steric bulk and hydrophobic contacts without pushing LogP into the high-lipophilicity range of the 2-phenyl analog (LogP 2.95), which would risk poor solubility and promiscuous binding [2]. The methylene-linked primary amine (pKa ~9-10) is suitable for standard HATU/EDC-mediated amide coupling under mild conditions, unlike the directly attached aromatic amine of the 5-amine regioisomer [3]. This compound is particularly well-suited for fragment-based and DNA-encoded library (DEL) synthesis where bifunctional reactivity and moderate MW are advantageous.

Neuroscience Drug Discovery: Multi-Target Directed Ligand (MTDL) Development for Alzheimer's Disease

Based on class-level SAR from the 2-substituted benzo[d]oxazol-5-amine series [1], the isopropyl substituent at C2 represents a key structural variable for modulating cholinesterase selectivity and amyloid-beta aggregation inhibition. The target compound's computed CNS drug-likeness profile (MW 190.24, TPSA 52 Ų, HBD 1, rotatable bonds 2) falls within established favorable ranges for brain penetration [2], positioning it as a candidate scaffold for Alzheimer's disease MTDL programs. Researchers should consider this compound as an alternative to the 2-methyl or 2-phenyl scaffolds when a specific balance of AChE/BuChE selectivity and BBB permeability is desired, with the understanding that direct biological validation will be required given the absence of published activity data for this specific compound.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties and Synthetic Tractability

The compound's favorable computed ADME parameters (Lipinski Rule of 5 compliant, CNS MPO desirable) [1] and its commercial availability at 95% purity from multiple vendors [2] make it a practical choice for chemical biology probe development. The methanamine handle provides a single, well-defined point for conjugation to fluorophores, biotin, or affinity tags via robust amide or sulfonamide chemistry . The moderate sp3 carbon fraction (0.36) contributes to three-dimensional character that may improve target selectivity compared to flatter, more aromatic scaffolds, consistent with the 'escape from flatland' paradigm in drug discovery [3].

Structure-Activity Relationship (SAR) Studies Exploring 2-Position Substituent Effects in Benzoxazole Series

For systematic SAR campaigns investigating the impact of 2-position substitution on benzoxazole scaffold properties, the target compound fills a critical gap in the LogP continuum between the 2-methyl (LogP 1.59) and 2-phenyl (LogP 2.95) analogs [1][2]. The isopropyl group provides branched alkyl character distinct from the linear n-propyl or bulkier tert-butyl alternatives, enabling exploration of steric and lipophilic effects on target binding. Procurement of this compound alongside its closest analogs enables the construction of a matched molecular pair (MMP) series to deconvolute the contributions of lipophilicity, steric bulk, and electronic effects to biological activity at a given target.

Quote Request

Request a Quote for [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.